molecular formula C26H19N3O7S2 B12705245 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid CAS No. 85455-47-6

4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid

Katalognummer: B12705245
CAS-Nummer: 85455-47-6
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: PIGJJAZVQIGLRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in the dye and pigment industry due to its stability and intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound. The coupling reaction is highly specific and requires precise control of pH and temperature to ensure the desired product is obtained.

    Sulfonation: The final step involves sulfonation, where the azo compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing the compound’s solubility and dyeing properties.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.

    Reduction: Sodium dithionite, zinc, acidic conditions.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Quinones, sulfonated quinones.

    Reduction: Aromatic amines.

    Substitution: Nitro, halogenated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography, to detect and quantify different substances.

    Biology: Employed as a staining agent in histology and cytology to visualize cellular components and structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics, in the production of colored plastics, and as a colorant in inks and paints.

Wirkmechanismus

The mechanism of action of 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid primarily involves its interaction with various molecular targets through its azo and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, allowing the compound to act as a redox mediator. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with polar molecules and surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 4-Amino-1-naphthalenesulfonic acid
  • 1,6-Naphthalenedisulfonic acid

Uniqueness

Compared to similar compounds, 4-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)naphthalenesulphonic acid stands out due to its unique combination of azo and sulfonic acid groups, which confer both intense coloration and high solubility. This makes it particularly valuable in applications requiring stable and soluble dyes with strong color properties.

Eigenschaften

CAS-Nummer

85455-47-6

Molekularformel

C26H19N3O7S2

Molekulargewicht

549.6 g/mol

IUPAC-Name

7-anilino-4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C26H19N3O7S2/c30-26-19-11-10-18(27-17-6-2-1-3-7-17)14-16(19)15-24(38(34,35)36)25(26)29-28-22-12-13-23(37(31,32)33)21-9-5-4-8-20(21)22/h1-15,27,30H,(H,31,32,33)(H,34,35,36)

InChI-Schlüssel

PIGJJAZVQIGLRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.